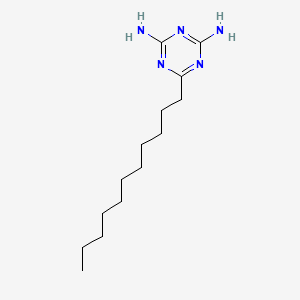

6-Undecyl-1,3,5-triazine-2,4-diamine

描述

Overview of 1,3,5-Triazine (B166579) Scaffold Significance in Contemporary Chemical and Biological Research

The 1,3,5-triazine scaffold is of immense importance in modern chemical and biological research due to its wide spectrum of biological activities. researchgate.net Compounds incorporating this scaffold have been reported to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal properties. researchgate.netijpras.com The versatility of the triazine ring allows for substitutions at its three carbon atoms, enabling the synthesis of a diverse library of compounds with varied physicochemical properties and biological targets. In medicinal chemistry, 1,3,5-triazine derivatives are often explored for their potential as inhibitors of various enzymes, such as kinases and dihydrofolate reductase. nih.govsigmaaldrich.com

Positional and Substituent Effects in 1,3,5-Triazine-2,4-diamines

The biological activity and physical properties of 1,3,5-triazine-2,4-diamines are significantly influenced by the nature and position of the substituent at the 6-position of the triazine ring. The general structure of these compounds allows for modification at this key position, which can modulate their lipophilicity, steric hindrance, and electronic properties.

For instance, the introduction of aryl groups at the 6-position has been a successful strategy in the development of potent anticancer agents. mdpi.comlookchem.com These aromatic substituents can engage in various interactions with biological targets, leading to enhanced activity. Conversely, the incorporation of long alkyl chains, such as the undecyl group in 6-undecyl-1,3,5-triazine-2,4-diamine, dramatically increases the lipophilicity of the molecule. This property can influence its membrane permeability and interaction with hydrophobic pockets in enzymes or receptors.

The amino groups at the 2- and 4-positions are also crucial for the biological activity of these compounds. They can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules.

Scope and Research Focus on the 6-Undecyl Derivative

The research focus on this compound, also known by its CAS number 2533-34-8, is largely centered on its potential applications stemming from its long alkyl chain. While specific research exclusively dedicated to this compound is limited, its properties can be inferred from studies on other 6-alkyl-1,3,5-triazine-2,4-diamines.

The primary area of interest for this derivative lies in its potential as an antiprotozoal agent. Studies on related long-chain alkyl guanamines have shown that the length of the alkyl chain can have a significant impact on their activity against various protozoan parasites. The undecyl group's high lipophilicity may enhance the compound's ability to penetrate the lipid-rich membranes of these organisms.

Furthermore, the synthesis of this compound can be achieved through the reaction of dodecanenitrile (B1212230) with dicyandiamide (B1669379), a common method for preparing 6-alkyl-1,3,5-triazine-2,4-diamines.

Below are some of the known physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₄H₂₇N₅ |

| Molecular Weight | 265.40 g/mol |

| CAS Number | 2533-34-8 |

| Appearance | White solid |

| Melting Point | 115-118 °C |

This data is compiled from publicly available chemical supplier information.

Structure

3D Structure

属性

IUPAC Name |

6-undecyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N5/c1-2-3-4-5-6-7-8-9-10-11-12-17-13(15)19-14(16)18-12/h2-11H2,1H3,(H4,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCIKWISJBFZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179971 | |

| Record name | s-Triazine, 2,4-diamino-6-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2533-34-8 | |

| Record name | Lauroguanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2533-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazine, 2,4-diamino-6-undecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002533348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2,4-diamino-6-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-undecyl-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Undecyl 1,3,5 Triazine 2,4 Diamine and Analogs

Diverse Synthetic Approaches to 1,3,5-Triazine-2,4-Diamine (B193344) Scaffolds

The construction of the 1,3,5-triazine-2,4-diamine core can be achieved through several strategic approaches, primarily categorized into cyclocondensation reactions that build the ring system and nucleophilic substitution reactions on a pre-formed triazine core.

Cyclocondensation Reactions

Cyclocondensation reactions involve the formation of the triazine ring from acyclic precursors. These methods are valued for their ability to construct the core and introduce desired substituents in a single or sequential process.

A primary and efficient method for synthesizing 6-substituted-1,3,5-triazine-2,4-diamines involves the cyclocondensation of cyanoguanidine (also known as dicyandiamide) with nitriles. This approach is particularly effective for installing a variety of substituents at the C6 position of the triazine ring. researchgate.net

Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating for this transformation. The reaction of cyanoguanidine with various nitriles under microwave irradiation significantly reduces reaction times and often simplifies purification, minimizing the use of organic solvents. researchgate.net For instance, the reaction of cyanoguanidine with benzonitrile (B105546) can be completed in minutes to yield 6-phenyl-1,3,5-triazine-2,4-diamine, whereas traditional methods might require hours of heating in a high-boiling solvent like 1-pentanol. researchgate.net

The general reaction scheme is as follows:

Reactants: Cyanoguanidine and a nitrile (R-C≡N)

Conditions: Typically involves a base or is conducted under neutral conditions in a high-boiling solvent or under microwave irradiation.

Product: 6-R-1,3,5-triazine-2,4-diamine

| Reactant 1 | Reactant 2 (Nitrile) | Conditions | Product | Reference |

| Cyanoguanidine | Benzonitrile | Microwave, DMSO | 6-Phenyl-1,3,5-triazine-2,4-diamine | researchgate.net |

| Cyanoguanidine | Acetonitrile | 1-Pentanol, 413 K, 24h | 6-Methyl-1,3,5-triazine-2,4-diamine | researchgate.net |

| Cyanoguanidine | 4-Pyridylcarbonitrile | Microwave, DMSO | 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine | researchgate.net |

This table presents illustrative examples of the cyanoguanidine-based synthesis of 1,3,5-triazine-2,4-diamines.

Three-component condensation reactions offer a powerful strategy for rapidly assembling molecular complexity from simple, readily available starting materials. For the synthesis of 1,3,5-triazine-2,4-diamine scaffolds, a one-pot, microwave-assisted method has been developed utilizing cyanoguanidine, an aromatic aldehyde, and an arylamine. nih.govresearchgate.net

This process involves an initial acid-catalyzed condensation of the three components to form a dihydrotriazine intermediate. Subsequent treatment with a base promotes a rearrangement and dehydrogenative aromatization to afford the final 6,N²-diaryl-1,3,5-triazine-2,4-diamine product. nih.gov This methodology allows for the generation of large libraries of compounds by varying the aldehyde and amine components, which is highly valuable for structure-activity relationship studies in drug discovery. researchgate.netlookchem.com

The reaction proceeds as follows:

Condensation: Cyanoguanidine + Aromatic Aldehyde + Arylamine in the presence of acid (e.g., HCl) under microwave irradiation.

Aromatization: Treatment with a base.

This approach has been successfully applied to synthesize extensive libraries of compounds for screening as potential anticancer agents. nih.govresearchgate.net

Nucleophilic Substitution Strategies on Pre-formed Triazine Cores

An alternative and widely used approach to substituted triazines involves the functionalization of a pre-existing triazine ring. This is most commonly achieved through the sequential nucleophilic substitution of halogen atoms on a halotriazine precursor.

The most common and cost-effective precursor for this strategy is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. researchgate.net The three chlorine atoms on the triazine ring exhibit differential reactivity, which allows for their selective and stepwise replacement by various nucleophiles (e.g., amines, alcohols, thiols). mdpi.comnih.govresearchgate.net

The reactivity of the chlorine atoms decreases with each substitution. This property is exploited to control the synthesis of unsymmetrically substituted triazines:

The first substitution can typically be carried out at low temperatures (e.g., 0 °C).

The second substitution requires moderately higher temperatures (e.g., room temperature).

The third and final substitution often requires elevated temperatures (>50 °C). researchgate.net

To synthesize a 6-undecyl-1,3,5-triazine-2,4-diamine, one could start with the reaction of cyanuric chloride with an undecyl Grignard reagent or a related organometallic species to install the alkyl chain. The remaining two chlorine atoms on the resulting 2,4-dichloro-6-undecyl-1,3,5-triazine can then be substituted by ammonia (B1221849) or a primary/secondary amine to yield the desired 2,4-diamino product. The reaction with amines is a standard nucleophilic aromatic substitution.

| Precursor | Nucleophile 1 (Conditions) | Intermediate | Nucleophile 2 (Conditions) | Final Product | Reference |

| Cyanuric Chloride | R-MgX (e.g., Grignard) | 2,4-Dichloro-6-R-1,3,5-triazine | Amine (e.g., NH₃) (Room Temp to Elevated Temp) | 6-R-1,3,5-triazine-2,4-diamine | mdpi.com |

| Cyanuric Chloride | Amine 1 (0 °C) | 2-Amino-4,6-dichloro-1,3,5-triazine | Amine 2 (Room Temp) | N²,N⁴-Disubstituted-6-chloro-1,3,5-triazine-2,4-diamine | nih.govresearchgate.net |

| Cyanuric Chloride | Alcohol (0 °C) | 2-Alkoxy-4,6-dichloro-1,3,5-triazine | Amine (Room Temp) | N-Substituted-6-alkoxy-4-chloro-1,3,5-triazin-2-amine | nih.gov |

This table illustrates the sequential nucleophilic substitution strategy for synthesizing substituted 1,3,5-triazines from cyanuric chloride.

While traditional nucleophilic substitution with amines is effective, certain transformations, especially those involving less nucleophilic amines or requiring milder conditions, can be facilitated by transition metal catalysis. Copper(I)-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are a powerful tool for forming carbon-nitrogen bonds. jconsortium.com

This methodology can be applied to the amination of chlorinated triazine precursors. The reaction typically involves a copper(I) salt (e.g., CuI) as the catalyst, often in the presence of a ligand such as 2,2'-bipyridyl or a phenanthroline derivative, and a base. These conditions can promote the amination of chlorotriazines that might be sluggish under purely thermal conditions. jconsortium.com

While direct examples on 6-undecyl-2,4-dichloro-1,3,5-triazine are not prevalent in the provided literature, the principles of copper-catalyzed amination of aryl and heteroaryl chlorides are well-established and applicable. nih.gov For example, copper-catalyzed amination has been effectively used for the synthesis of N-aryl anthranilic acids from chlorobenzoic acids, demonstrating the power of this method to overcome challenges associated with substrate reactivity and to proceed with high selectivity. nih.gov This type of catalysis provides an alternative and potentially milder route for the diamination step in the synthesis of this compound.

One-Pot Synthetic Protocols

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of 6-substituted-2,4-diamino-1,3,5-triazines, including the undecyl derivative, multi-component reactions are particularly effective.

A common and efficient one-pot method is the three-component condensation of a nitrile (such as lauronitrile for the synthesis of the 6-undecyl derivative), an amine, and a cyanoguanidine derivative. monash.edunih.gov This acid-catalyzed reaction, often followed by a base-induced rearrangement and aromatization, can be conveniently carried out to produce a diverse library of 6,N²-diaryl-1,3,5-triazine-2,4-diamines. monash.edu The process typically involves the initial formation of a dihydrotriazine intermediate, which then undergoes dehydrogenative aromatization to yield the final stable triazine ring. monash.edu Microwave irradiation has been shown to significantly enhance the efficiency of these one-pot procedures. monash.edunih.govmonash.edu

Another notable one-pot approach involves the reaction of isothiocyanates with sodium hydrogencyanamide and amidines. abechem.com While this method has been demonstrated for various substituted triazines, its direct application to the synthesis of this compound would depend on the availability of the corresponding starting materials. The use of multicomponent reactions simplifies the synthetic process, making it a highly attractive strategy for generating libraries of triazine derivatives for various applications. beilstein-journals.orgresearchgate.netnih.gov

Green Chemistry Approaches in Triazine Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of triazine derivatives. researchgate.netnih.govnih.gov Key strategies include the use of alternative energy sources, greener solvents, and catalyst-free conditions.

The use of water as a solvent is a significant advancement in the green synthesis of triazines. nih.gov Sonochemical methods, which utilize ultrasound irradiation, have been successfully employed for the synthesis of 1,3,5-triazine (B166579) derivatives in aqueous media, offering short reaction times and high yields. nih.govresearchgate.net This approach is considered significantly "greener" than conventional heating methods. nih.gov

Solvent-free, or neat, reaction conditions, often coupled with microwave irradiation, represent another important green synthetic route. nih.govchim.itresearchgate.net The reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation is a prime example of a green procedure that minimizes solvent use, shortens reaction times, and simplifies purification. researchgate.net This method is applicable to the synthesis of a range of 2,4-diamino-6-substituted-1,3,5-triazines. researchgate.net The use of solid-supported catalysts, such as silica-supported Lewis acids, in solvent-free cyclotrimerization of nitriles also contributes to more environmentally benign synthetic methods. chim.it

The development of these green synthetic protocols not only makes the production of compounds like this compound more sustainable but also often leads to improved reaction efficiencies and yields. nih.govresearchgate.net

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. monash.edumonash.edu The synthesis of 1,3,5-triazines has greatly benefited from this technology. monash.edunih.govmonash.educhim.it

For instance, the one-pot, three-component synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines is significantly enhanced by the use of focused microwave irradiation. monash.edu This method allows for the rapid construction of the triazine scaffold from readily available starting materials. monash.edu Similarly, the reaction of cyanoguanidine with nitriles to form 2,4-diamino-1,3,5-triazines is efficiently carried out under microwave irradiation, often in solvent-free conditions. researchgate.netchim.it

Microwave heating has also proven advantageous for the sequential substitution of chloro-s-triazines, facilitating the displacement of the third chlorine atom, which typically requires harsh conditions with conventional heating. chim.it This rapid heating minimizes the decomposition of reagents and products, leading to cleaner reactions and improved yields. chim.it The table below summarizes examples of microwave-assisted synthesis of substituted 2,4-diamino-1,3,5-triazines.

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| Cyanoguanidine, Aromatic Aldehydes, Arylamines | 6,N²-Diaryl-1,3,5-triazine-2,4-diamines | One-pot, HCl, then base, MW | High | monash.edu |

| Dicyandiamide, Nitriles | 2,4-Diamino-6-substituted-1,3,5-triazines | Solvent-free, MW | Good | researchgate.netchim.it |

| 2-Aminopyridine, Cyanamide, Aromatic Aldehydes | Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | Neat, MW | High | nih.gov |

| Cyanamide, Aldehydes, 5-Amino-1,2,3,4-tetrazole | 6-Aryl/heteroaryl-N²-(5H-tetrazole-5-yl)-5,6-dihydro-1,3,5-triazine-2,4-diamines | Pyridine, MW | Excellent | beilstein-journals.org |

Chemical Reactivity and Functionalization of the Triazine Core

The 1,3,5-triazine ring and its substituents exhibit a rich and varied chemical reactivity, allowing for a wide range of functionalization reactions.

Nucleophilic Reactivity of Amino Groups

The amino groups at the 2- and 4-positions of the this compound ring are nucleophilic and can participate in various chemical transformations. nih.gov These reactions are crucial for the development of more complex molecules with tailored properties. The reactivity of these amino groups is influenced by the electronic nature of the triazine ring and the substituent at the 6-position.

A key reaction of the amino groups is their condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. nih.govresearchgate.net This reactivity allows for the introduction of a wide variety of structural motifs onto the triazine core. The lone pair of electrons on the nitrogen atom of the amino group initiates the nucleophilic attack on the carbonyl carbon. nih.gov

Furthermore, the amino groups can undergo acylation reactions. For instance, the design of quadruple hydrogen-bonded systems has been achieved through the acylation of the amino groups of 2,4-diamino-1,3,5-triazine derivatives. researchgate.net The reactivity of the amino groups can also be utilized in dehydro-condensation reactions with carboxylic acids to form amides, with triazine-based agents often employed to facilitate this transformation. nih.gov The chemoselectivity of these reactions is noteworthy, as the amine functionality is significantly more reactive than hydroxyl or thiol groups, allowing for selective amide formation in the presence of these other functional groups. nih.gov

Oxidation and Reduction Pathways

The electrochemical behavior of 1,3,5-triazines is characterized by their electron-deficient nature, which facilitates reduction processes. chim.it The oxidation of the triazine ring itself is generally difficult, with standard reduction potentials of 1,3,5-triazine radical cations estimated to be around 2.3 ± 0.1 V vs. NHE. rsc.org This suggests that if triazines are to participate in electron transfer, they are more likely to act on the reductive side of an electrochemical process. rsc.org

For substituted diaminotriazines, the oxidation and reduction potentials are influenced by the nature of the substituents. In some cases, irreversible oxidation curves have been observed. chim.it The presence of electron-donating groups can raise the HOMO energy levels, making oxidation more challenging, while more extensive conjugation can lower the LUMO energy levels, facilitating reduction. chim.it

Specific studies on the electrochemical behavior of 6-phenyl-1,3,5-triazine-2,4-diamine have shown that it can be electropolymerized on the surface of a carbon paste electrode through cyclic voltammetry. abechem.com This modified electrode exhibited electrocatalytic activity towards the oxidation of dopamine (B1211576) and uric acid. abechem.com The reduction of dinitro-bipyridyl and -biquinolyl compounds can lead to the formation of ring-fused pyridazines, and further reduction can open the pyridazine (B1198779) ring to form diamines. rsc.org While specific oxidation and reduction pathways for this compound are not extensively documented, the general principles of triazine electrochemistry suggest that the undecyl group, being an electron-donating alkyl group, would likely have a modest effect on the redox potentials of the triazine core.

Condensation Reactions and Schiff Base Formation

The condensation of the amino groups of this compound with aldehydes and ketones is a well-established method for the synthesis of Schiff bases, also known as imines. researchgate.netarabjchem.orgarabjchem.org This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. nih.gov

The formation of Schiff bases from 2,4-diamino-6-undecyl-1,3,5-triazine has been specifically reported, demonstrating the accessibility of this functionalization pathway for this particular compound. researchgate.net In one study, new Schiff base ligands were prepared through the reaction of 2,4-diamino-6-undecyl-1,3,5-triazine with 2-hydroxy-1-naphthaldehyde. researchgate.net These reactions can be carried out under mild conditions, for example, by refluxing the reactants in a suitable solvent like methanol, sometimes with a few drops of an acid catalyst such as concentrated HCl. arabjchem.orgarabjchem.org

The stability of the resulting Schiff bases can vary, with those derived from aromatic aldehydes generally being more stable due to conjugation. nih.gov The formation of these imine linkages provides a versatile platform for creating more complex molecular architectures and for developing new materials and biologically active compounds. researchgate.netresearchgate.net

The following table provides examples of condensation reactions to form Schiff bases from various amino-triazine and amino-triazole precursors.

| Amine Precursor | Aldehyde/Ketone Reactant | Product Type | Reaction Conditions | Reference |

| 2,4-Diamino-6-undecyl-1,3,5-triazine | 2-Hydroxy-1-naphthaldehyde | Schiff Base Ligand | Solid-state synthesis | researchgate.net |

| Substituted Amino-1,2,4-triazoles | Various aromatic aldehydes | Schiff Bases | Ultrasound, 3-5 minutes | nih.gov |

| 4,4'-((6-(4-(diethylamino)phenyl)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzaldehyde | Aniline derivatives | DIPOD Schiff's bases | Reflux in methanol, HCl cat. | arabjchem.orgarabjchem.org |

| 2,4-Diamino-6-methyl-1,3,5-triazine | Glutaraldehyde, Terephthaldehyde | s-Triazine-containing polymers | Reflux in acetonitrile | researchgate.net |

Strategic Derivatization for Tailored Functionality

The this compound scaffold serves as a versatile platform for chemical modification, allowing for the introduction of a wide array of functional groups to fine-tune its physicochemical and biological properties. Strategic derivatization primarily targets the exocyclic amino groups and, in some methodologies, the triazine ring itself, enabling the creation of extensive compound libraries for various applications.

A principal method for derivatization involves the sequential nucleophilic substitution of chloride atoms on a cyanuric chloride precursor. mdpi.com This step-wise approach takes advantage of the decreasing reactivity of the triazine ring with each substitution, allowing for controlled and selective introduction of different nucleophiles. mdpi.com For instance, after the initial introduction of the undecyl group at the 6-position, the remaining chloro-positions can be reacted with various amines, alcohols, or thiols to generate diverse analogs.

Microwave-assisted synthesis has emerged as a highly effective technique for the rapid generation of derivatized 1,3,5-triazine libraries. nih.govrsc.org This method often facilitates one-pot, three-component reactions, for example, between cyanoguanidine, an aromatic aldehyde, and an arylamine, to produce 6,N²-diaryl-1,3,5-triazine-2,4-diamines. nih.govrsc.org This approach can be adapted for this compound by utilizing lauraldehyde (dodecanal) as the aldehyde component. Further derivatization can be achieved by varying the amine nucleophiles, leading to compounds with tailored functionalities. nih.gov

The derivatization of the exocyclic amino groups offers another avenue for functionalization. These amino groups can undergo reactions such as acylation, alkylation, and condensation with various electrophiles to introduce new substituents. These modifications can significantly alter the molecule's polarity, steric profile, and hydrogen bonding capabilities, which are crucial for its interaction with biological targets. researchgate.net For example, a study on related 6-aryl-2,4-diamino-1,3,5-triazines explored the introduction of substituted groups on the terminal amino group as a strategy to enhance biological activity. ijpras.comijpras.com

The table below illustrates potential derivatization strategies for this compound based on established methodologies for analogous compounds.

Table 1: Strategic Derivatization Approaches for this compound Analogs

| Position of Derivatization | Reaction Type | Reagents/Conditions | Resulting Functionality | Reference |

|---|---|---|---|---|

| N² or N⁴ Amino Groups | N-Arylation | Aryl halides, Palladium catalyst | Introduction of substituted aryl rings for enhanced biological interactions. | nih.gov |

| N² or N⁴ Amino Groups | N-Alkylation | Alkyl halides, Base | Modification of lipophilicity and steric bulk. | nih.gov |

| N² or N⁴ Amino Groups | Acylation | Acid chlorides or anhydrides | Introduction of amide functionalities for altered hydrogen bonding. | nih.gov |

| C6-Position (during synthesis) | Variation of Aldehyde | Substituted long-chain aldehydes | Generation of analogs with modified alkyl chains. | nih.gov |

| Triazine Ring (from cyanuric chloride) | Sequential Nucleophilic Substitution | Various amines, alcohols, thiols | Creation of unsymmetrically substituted triazines. | mdpi.com |

Considerations for Industrial Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and sustainability. Key areas of focus include the selection of starting materials, optimization of reaction conditions, and development of scalable purification methods.

One of the most significant advancements in the synthesis of 2,4-diamino-1,3,5-triazines that holds promise for industrial application is the use of microwave-assisted organic synthesis (MAOS). nih.govrsc.org Microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. ijpras.com For instance, the synthesis of biguanide (B1667054) intermediates, precursors to the triazine ring, can be achieved in as little as 10 minutes at 130°C under microwave conditions. ijpras.comijpras.com This rapid heating can lead to higher throughput and reduced energy consumption on an industrial scale.

Yield optimization is a central goal in industrial synthesis. For 2,4-diamino-1,3,5-triazine derivatives, reported yields can vary significantly, from as low as 16% to as high as 86%, depending on the specific substituents and reaction conditions. ijpras.comijpras.com A systematic study of reaction parameters such as temperature, solvent, catalyst, and stoichiometry is essential to maximize product yield. The choice of starting materials is also crucial for cost-effectiveness. Utilizing readily available and inexpensive precursors like cyanuric chloride or dicyandiamide is a common strategy. mdpi.comrsc.org

Purification of the final product and intermediates is another key consideration. Industrial-scale purification often relies on crystallization rather than chromatographic methods, which are generally not economically viable for large quantities. Therefore, developing synthetic routes that produce a final product that can be easily purified by recrystallization is highly advantageous. ijpras.com The use of "green" solvents and minimizing solvent use during synthesis and purification are also increasingly important considerations for sustainable industrial processes. rsc.org

The table below summarizes key considerations for the industrial scale-up of this compound synthesis.

Table 2: Key Considerations for Industrial Scale Synthesis

| Factor | Objective | Strategies and Methodologies | Reference |

|---|---|---|---|

| Reaction Time | Minimize production cycle time. | Microwave-assisted synthesis. | nih.gov, ijpras.com |

| Process Efficiency | Reduce the number of unit operations. | One-pot, multi-component reaction designs. | rsc.org |

| Cost-Effectiveness | Lower the cost of raw materials. | Use of inexpensive starting materials like cyanuric chloride or dicyandiamide. | mdpi.com, rsc.org |

| Yield | Maximize product output. | Optimization of reaction parameters (temperature, solvent, catalysts). | ijpras.com |

| Purification | Simplify and reduce the cost of purification. | Design syntheses that allow for purification by crystallization. | ijpras.com |

| Sustainability | Minimize environmental impact. | Reduction in solvent use, adoption of green chemistry principles. | rsc.org |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyanuric chloride |

| Dicyandiamide |

| Lauraldehyde (Dodecanal) |

Structure Activity Relationship Sar and Computational Chemistry Studies

Rational Design and Ligand Optimization Strategies

Rational design for this class of compounds involves the strategic modification of the triazine scaffold to enhance interactions with biological targets. Ligand optimization focuses on refining these modifications to achieve desired pharmacological profiles.

The length of the alkyl chain at the C6 position of the triazine ring is a critical determinant of the molecule's physicochemical properties and, consequently, its biological activity. While specific studies on the 6-undecyl variant are part of a broader investigation into this class, general principles derived from related compounds show that modifying the alkyl chain length can significantly impact factors like lipophilicity, membrane permeability, and binding pocket interactions.

Research on other molecular scaffolds demonstrates that increasing alkyl chain length can enhance antimicrobial or anticancer activity up to a certain point, beyond which a "cut-off" effect may be observed due to excessive lipophilicity hindering solubility or transport. mdpi.com For instance, in imidazolium (B1220033) ionic liquids, the length of the alkyl chain plays a crucial role in their antimicrobial properties. mdpi.com Similarly, studies on S-functionalized thiatriazines show that the alkyl chain length dictates the reaction pathway, leading to different molecular products. rsc.org This principle is fundamental in optimizing the 6-substituent of the triazine ring for specific biological targets.

Table 1: Effect of Alkyl Chain Length on Physicochemical Properties of Related Compound Series

| Compound Series | Alkyl Chain Length | Observation | Reference |

| Imidazolium SAILs | C8 to C12 | Glass transition temperature decreases with longer chains. | mdpi.com |

| Indene-dione-dihydropyridines | C1 to C4 | Thermochromic transition ranges decrease with longer alkyl chains. | researchgate.net |

| Thiatriazines | n=2, 3 vs n≥4 | Shorter chains (n<4) lead to intramolecular cyclization; longer chains (n≥4) result in intermolecular substitution. | rsc.org |

The electronic and steric nature of the substituent at the C6 position profoundly influences bioactivity. Studies on a wide range of 6,N²-diaryl-1,3,5-triazine-2,4-diamines have provided deep insights into these effects. nih.govresearchgate.net For example, the introduction of a bulky and electron-rich 3,4,5-trimethoxyphenyl group at the C6 position was found to dramatically increase antiproliferative potency and selectivity against triple-negative breast cancer cells. researchgate.net

This suggests that the C6 substituent interacts with a specific pocket on the target protein where both volume (steric properties) and electronic nature (e.g., hydrogen bond accepting methoxy (B1213986) groups) are crucial for high-affinity binding. The undecyl group, being a large, non-polar, and sterically flexible chain, would interact differently, likely favoring hydrophobic interactions within a target's binding site. QSAR studies on other triazines have confirmed that the nature of substituents plays a vital role in determining the compound's stability and toxicity, with properties like electron density and charge distribution being key. researchgate.net

The 2,4-diamino groups are a hallmark of this scaffold and are essential for its biological activity. ijpras.com They primarily function as hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in target proteins like kinases or receptors. ijpras.comresearchgate.net X-ray crystallography studies of 2,4-diamino-1,3,5-triazine derivatives reveal that the amino groups participate in extensive hydrogen-bonding networks, creating stable supramolecular structures. researchgate.netrsc.org This inherent ability to form multiple hydrogen bonds is key to the scaffold's ability to anchor within a protein's active site. Further research has explored substituting these amino groups to modulate binding affinity and selectivity. ijpras.comnih.gov

Computational Modeling Approaches

Computational chemistry provides powerful tools to predict and rationalize the biological activities of triazine derivatives, accelerating the design-synthesis-testing cycle.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, such as a ligand to a protein receptor. For the 1,3,5-triazine-2,4-diamine (B193344) scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. nih.govijpras.com

For example, docking simulations of related triazine derivatives into the active site of Plasmodium falciparum dihydrofolate reductase (pDHFR) helped identify key hydrogen bonds and hydrophobic interactions responsible for inhibitory activity. ugm.ac.id Other studies have used docking to predict the binding of triazine compounds to protein kinases, with results showing that the diamino groups often form hydrogen bonds with the hinge region of the kinase domain. ijpras.com These simulations allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis, saving time and resources.

Table 2: Examples of Molecular Docking Studies on Triazine Scaffolds

| Compound Class | Target Protein | Key Finding | Reference |

| 1,6-dihydro-1,3,5-triazine-2,4-diamines | pDHFR | Predicted binding energies correlate with antimalarial activity, identifying key H-bonds. | ugm.ac.id |

| 6-aryl-2,4-diamino-1,3,5-triazines | PIM1 Kinase | Identified compound 5b as the most active molecule through binding simulation. | ijpras.com |

| 2,4-diamino 6-methyl 1,3,5-triazinium salt | Breast Cancer Target | Docking revealed strong binding affinity, suggesting potential as an anti-breast cancer agent. | nih.gov |

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For 6,N²-diaryl-1,3,5-triazine-2,4-diamines, a 3D-QSAR model was successfully developed to predict their antiproliferative activity against breast cancer cells. nih.govnih.govrsc.org

This model was built using a library of 126 compounds and was able to identify the structural features that are either favorable or unfavorable for activity. nih.govnih.gov The resulting 3D-QSAR model had strong predictive power and was subsequently used to guide the design of new, highly potent derivatives, with one compound achieving a GI₅₀ value of 1 nM. nih.govrsc.org Such models are invaluable for optimizing lead compounds, as they provide a quantitative understanding of the SAR, allowing for the rational design of molecules with improved potency and selectivity. researchgate.net Studies on other triazine series have also shown that QSAR models can successfully link quantum-chemical descriptors, such as atomic charges and electron densities, to toxicity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

3D-QSAR and Comparative Molecular Field Analysis (CoMFA) Methodologies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in understanding how the structural characteristics of a molecule influence its biological activity. arabjchem.org These models mathematically correlate the activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. For triazine derivatives, methodologies like Comparative Molecular Field Analysis (CoMFA) are employed to build these predictive models. nih.gov

In a typical CoMFA study, a set of structurally related triazine compounds with known biological activities (e.g., inhibitory concentrations like IC₅₀) are spatially aligned. nih.gov The analysis then calculates the steric and electrostatic fields around each molecule. These fields are used as descriptors to create a QSAR model, often through statistical methods like Partial Least Squares (PLS) regression. arabjchem.orgresearchgate.net The resulting model can be visualized using contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity. nih.gov For instance, CoMFA contour maps might indicate that bulky (steric) or electron-donating (electrostatic) substituents at a specific position on the triazine ring are favorable for activity. nih.gov

| QSAR/CoMFA Parameter | Description |

| Training Set | A series of triazine derivatives with experimentally determined biological activities used to generate the model. nih.govnih.gov |

| Test Set | A separate set of triazine derivatives used to validate the predictive power of the generated model. nih.gov |

| Steric Fields | In CoMFA, these fields represent the shape and size of the molecule. Contour maps show where increased or decreased bulk is favorable for activity. |

| Electrostatic Fields | These fields represent the distribution of charge in the molecule. Contour maps indicate where positive or negative potentials enhance activity. |

| Correlation Coefficient (r²) | A statistical measure of how well the model fits the training set data. Values closer to 1.0 indicate a better fit. nih.gov |

| Cross-validation Coefficient (q²) | A measure of the model's internal predictive ability, determined by systematically leaving out samples from the training set. A q² > 0.5 is generally considered predictive. nih.gov |

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. bohrium.comresearchgate.net For 6-Undecyl-1,3,5-triazine-2,4-diamine, DFT calculations provide fundamental insights into its chemical properties and potential mechanisms of action. ijcrt.org

DFT is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. bohrium.com Calculations for triazine ring systems performed at the B3LYP/cc-pvDZ level have shown that carbon-nitrogen bond lengths can vary from 1.3145 to 1.3585 Å depending on the substituents. These minor distortions from a perfect hexagonal symmetry are influenced by both substituent effects and intermolecular interactions.

Furthermore, DFT is employed to analyze the electronic properties of the molecule. researchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides information about the molecule's stability and reactivity. bohrium.com Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org This is vital for predicting how the molecule might interact with biological targets, such as through hydrogen bonding or other non-covalent interactions. researchgate.net

| DFT Parameter | Significance for this compound |

| Geometry Optimization | Predicts the most stable 3D conformation and precise bond lengths/angles of the triazine ring and undecyl chain. bohrium.com |

| HOMO/LUMO Energies | The energy gap indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. bohrium.com |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying nucleophilic sites (e.g., ring nitrogens, amino groups) and electrophilic sites, which are key to predicting intermolecular interactions. acs.org |

| Global Descriptors | Parameters like absolute hardness and electronegativity provide quantitative measures of the molecule's reactivity and stability. asianpubs.orgijcrt.org |

In silico Pharmacokinetics and Druglikeness Assessments (ADME)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME predictions are a rapid and cost-effective way to assess the "druglikeness" of a molecule like this compound. nih.govresearchgate.net

Various computational models and web tools, such as SwissADME, are used to predict these properties based on the molecule's structure. nih.gov These tools calculate key physicochemical descriptors like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. These descriptors are often evaluated against established guidelines for druglikeness, such as Lipinski's Rule of Five. rsc.org

For triazine derivatives, ADME predictions can reveal potential liabilities. bohrium.com For example, the long undecyl chain in this compound would significantly increase its lipophilicity, which could enhance membrane permeability but might also lead to poor aqueous solubility. In silico tools can also predict potential interactions with metabolic enzymes, such as cytochrome P450 (CYP) isoforms, and assess potential toxicities like carcinogenicity or hepatotoxicity. bohrium.com These predictions help guide the structural modification of lead compounds to improve their pharmacokinetic profiles. researchgate.net

| ADME Property | Predicted Aspect for this compound |

| Absorption | Evaluates gastrointestinal absorption and bioavailability. The high lipophilicity from the undecyl chain may impact this. |

| Distribution | Predicts how the compound distributes throughout the body, including plasma protein binding and blood-brain barrier penetration. |

| Metabolism | Assesses susceptibility to metabolism by enzymes like CYPs. The triazine ring and amino groups are potential sites for metabolic reactions. bohrium.com |

| Excretion | Predicts the likely route of elimination from the body. |

| Druglikeness | Assesses compliance with rules like Lipinski's, which predict oral bioavailability. rsc.org |

| Toxicity | Predicts potential adverse effects such as carcinogenicity, hepatotoxicity, or nephrotoxicity. bohrium.com |

Network Pharmacology Approaches

Network pharmacology is a computational discipline that aims to understand drug action from a systems-level perspective. Instead of the traditional "one drug, one target" paradigm, it explores the complex network of interactions between a drug, its multiple targets, and the associated biological pathways. nih.gov

For a compound like this compound, a network pharmacology approach would begin by predicting its potential protein targets using computational docking or pharmacophore modeling against large databases of biological targets. Given that s-triazine derivatives are known to interact with a wide range of targets—including kinases (e.g., PI3K, EGFR), topoisomerases, and dihydrofolate reductase (DHFR)—this approach is particularly suitable. rsc.orgnih.govresearchgate.net

Experimental Structural Elucidation for SAR Correlation

While computational studies provide valuable predictions, experimental techniques are essential for validating these models and providing definitive structural information. The precise three-dimensional structure of this compound and its interactions with biological targets are determined using methods like X-ray crystallography and spectroscopy.

X-ray Crystallography of Compound-Target Complexes and Free Molecules

X-ray crystallography is the gold standard for determining the atomic-resolution 3D structure of a molecule in its solid state. This technique can be applied to single crystals of the free compound or to co-crystals of the compound bound to its biological target (e.g., an enzyme). researchgate.net

For triazine derivatives, single-crystal X-ray diffraction confirms the planarity of the triazine ring and reveals detailed information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking. mdpi.com For instance, crystallographic studies of related triazines show that C-N bond lengths within the ring are typically between 1.32 and 1.35 Å. The analysis also reveals how molecules pack together in the crystal lattice, which is governed by non-covalent interactions. mdpi.com

When a co-crystal of this compound with a target protein is obtained, the resulting structure provides a precise map of the binding site. It reveals which amino acid residues interact with the compound, the nature of these interactions (e.g., hydrogen bonds from the diamino groups, hydrophobic interactions with the undecyl chain), and any conformational changes that occur upon binding. This information is invaluable for structure-based drug design and for validating the binding modes predicted by molecular docking simulations. researchgate.net

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. mdpi.com |

| Space Group | The symmetry elements present in the crystal structure. mdpi.com |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule, defining its 3D structure. |

| Bond Lengths & Angles | Provides definitive confirmation of the molecular geometry. For example, C-N bonds in the triazine ring are around 1.32–1.35 Å. |

| Intermolecular Interactions | Reveals hydrogen bonding patterns, van der Waals forces, and π-stacking that stabilize the crystal structure. mdpi.comdoaj.org |

Spectroscopic Characterization for Conformational and Interaction Analysis

Spectroscopic techniques are used to characterize the structure and conformation of this compound, particularly in solution, and to study its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in solution. nih.gov

¹H and ¹³C NMR spectra are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. dntb.gov.ua For example, the amino (NH₂) groups on the triazine ring typically show characteristic signals in the ¹H NMR spectrum (e.g., δ 6.5–7.5 ppm in DMSO-d₆), while the long undecyl chain produces a series of signals in the aliphatic region. mdpi.com

2D NMR techniques , such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of atoms. This is crucial for determining the molecule's conformation, such as whether the flexible undecyl chain folds back towards the triazine ring. nih.gov Variable temperature NMR studies can also be used to investigate intramolecular hydrogen bonding. nih.gov

Other Spectroscopic Methods:

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.govresearchgate.net For this compound, IR spectroscopy would show characteristic bands for N-H stretching of the amino groups, C=N stretching of the triazine ring, and C-H stretching of the undecyl chain. researchgate.net

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. tcarts.in

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated triazine ring system. dntb.gov.ua

| Spectroscopic Technique | Information Obtained for this compound |

| ¹H NMR | Confirms the presence and connectivity of protons, including those on the amino groups, the triazine ring (if any), and the undecyl chain. mdpi.comresearchgate.net |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton. dntb.gov.uaspectrabase.com |

| 2D NMR (e.g., NOESY) | Elucidates the 3D conformation of the molecule in solution, including the orientation of the undecyl chain relative to the triazine core. nih.gov |

| FTIR Spectroscopy | Confirms the presence of functional groups like -NH₂ (amino) and the C=N bonds of the triazine ring through their characteristic vibrational frequencies. nih.govresearchgate.net |

| Mass Spectrometry | Provides the exact molecular weight and structural information from fragmentation. tcarts.in |

Advanced Material Science and Supramolecular Chemistry Applications

Hydrogel Formation and Self-Assembly

The amphiphilic nature of 6-Undecyl-1,3,5-triazine-2,4-diamine, combining a hydrogen-bonding head group with a long alkyl chain, makes it a prime candidate for self-assembly into supramolecular structures, including hydrogels. These are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water.

Molecular Self-Assembly Mechanisms via Complementary Hydrogen Bonding

The self-assembly of 2,4-diamino-1,3,5-triazine derivatives is predominantly driven by specific and directional hydrogen bonding interactions. The diaminotriazine moiety can form multiple hydrogen bonds, acting as both a donor and an acceptor. This leads to the formation of well-ordered supramolecular structures. While specific studies on the hydrogelation of this compound are limited, the behavior of related 2,4-diamino-1,3,5-triazine compounds provides significant insight. These molecules are known to self-assemble into various motifs, such as tapes and rosettes, through complementary hydrogen bonds between the amino groups and the triazine ring nitrogen atoms. researchgate.netnih.gov

The presence of the long undecyl chain in this compound is expected to introduce strong van der Waals and hydrophobic interactions. These forces, in conjunction with the hydrogen bonding network of the triazine heads, would likely facilitate the formation of hierarchical structures such as fibers and ribbons. The entanglement of these elongated supramolecular polymers in an aqueous environment can lead to the formation of a stable hydrogel network. The interplay between the hydrophilic and hydrophobic sections of the molecule is crucial for this self-assembly process.

Applications in Encapsulation Technologies and Controlled Release Systems

Hydrogels are extensively investigated for their potential in encapsulation and controlled release applications due to their high water content, biocompatibility, and tunable porous structure. nih.govnih.govfrontiersin.org The hydrogel matrix formed from this compound could serve as a scaffold to encapsulate therapeutic agents, fragrances, or other active molecules.

The release of the encapsulated substance can be controlled by several mechanisms, including diffusion through the hydrogel network, swelling or degradation of the hydrogel matrix. researchgate.net The specific properties of the hydrogel, such as pore size and cross-linking density, which are influenced by the self-assembly of the triazine compound, would govern the release kinetics. While direct experimental data for this compound in this application is not yet widely available, the general principles of hydrogel-based delivery systems suggest its potential in this area.

Chemo-sensing and Metal Ion Detection

The electron-rich nitrogen atoms in the 1,3,5-triazine (B166579) ring and the amino substituents make this compound a promising candidate for the development of chemosensors, particularly for the detection of metal ions.

Design Principles of Triazine-Based Fluorescent Chemosensors

Triazine derivatives are often utilized as the core structure in fluorescent chemosensors. The design of these sensors typically involves coupling the triazine scaffold with a fluorophore. The interaction of the triazine's nitrogen atoms with a target analyte, such as a metal ion, can modulate the electronic properties of the entire molecule, leading to a change in its fluorescence signal (either enhancement or quenching). capes.gov.br This change serves as the basis for detection. The selectivity of the sensor is determined by the specific binding affinity between the triazine-based receptor and the target ion.

Selective Detection of Metal Ions (e.g., Mercury, Lead, Aluminum)

While there is a lack of specific research detailing the use of this compound for the selective detection of metal ions like mercury, lead, or aluminum, the broader class of triazine-based sensors has shown significant promise. For instance, various triazine compounds have been engineered to selectively bind with specific metal ions, leading to a detectable optical or electrochemical response. The design often incorporates specific chelating groups that have a high affinity for the target metal ion. It is plausible that with appropriate functionalization, this compound could be adapted for such sensing applications.

Polymer Chemistry and Composites

The reactive amino groups and the potential for the triazine ring to participate in polymerization reactions make this compound a potentially valuable monomer or additive in polymer chemistry.

Research on the direct application of this compound in polymer synthesis and composites is still in its early stages. However, a closely related compound, this compound, has been noted for its use as a matrix additive in epoxy resins. This suggests that the undecyl-substituted variant could also be explored for similar purposes, potentially acting as a curing agent or a modifier to enhance the properties of the resulting polymer, such as thermal stability, flame retardancy, or mechanical strength. The long undecyl chain could also impart hydrophobicity and act as an internal plasticizer. Further investigation is required to fully elucidate the potential of this compound in the realm of polymer chemistry and the development of novel composite materials.

Integration into Supramolecular Polymers (e.g., Waterborne Polyurethanes)

The diamino-s-triazine core of the molecule is a key building block for creating supramolecular polymers. These polymers are characterized by monomeric units held together by reversible, non-covalent interactions, such as hydrogen bonds. The 2,4-diamino-1,3,5-triazine moiety can form strong and specific quadruple hydrogen bonding arrays, similar to the well-studied ureido-pyrimidinone (UPy) system. This interaction is highly directional and contributes to the formation of long, stable, yet dynamic polymer chains.

Development of Self-Healing Materials Incorporating Ureidotriazine Structures

The development of self-healing materials, which can autonomously repair damage, is a significant goal in materials science. espublisher.com Materials incorporating ureidotriazine structures, derived from compounds like this compound, are promising candidates for this application. The self-healing mechanism is predicated on the reversible nature of the quadruple hydrogen bonds formed by the ureidotriazine units. espublisher.com

Table 1: Properties of Self-Healing Polymers Based on Hydrogen Bonding

| Property | Description | Relevance of Ureidotriazine |

|---|---|---|

| Healing Mechanism | Reversible formation/breakage of non-covalent bonds. | Based on quadruple hydrogen bonding of the triazine core. espublisher.com |

| Stimuli | Heat, pressure, or simply contact can initiate healing. | Mild thermal input can accelerate chain mobility and bond reformation. |

| Efficiency | Can recover a high percentage of original mechanical strength. | Studies on analogous systems show recovery of up to 4.98 MPa. researchgate.net |

| Repeatability | Healing can occur multiple times in the same location. | The reversible nature of hydrogen bonds allows for repeated cycles of damage and repair. nih.gov |

Synthesis of Nitrogen-Doped Carbon Dots

Nitrogen-doped carbon dots (N-CDs) are a class of fluorescent nanomaterials with applications in bio-imaging, sensing, and photocatalysis. mdpi.com Their enhanced quantum yield and tunable photoluminescence are attributed to the incorporation of nitrogen atoms into the carbon lattice. rsc.orgnih.gov this compound serves as an excellent precursor for the synthesis of N-CDs due to its high nitrogen content (five nitrogen atoms per molecule) and carbon-rich structure.

The synthesis is typically performed using a one-step hydrothermal or microwave-assisted method. asianpubs.orgnih.gov In this process, the triazine compound is heated in a solvent (often water), leading to dehydration, polymerization, and carbonization to form small, quasi-spherical carbon nanoparticles. The nitrogen atoms from the triazine ring are incorporated into the graphitic structure of the carbon dots, creating active sites that enhance their fluorescent properties. The presence of the long undecyl chain may also influence the surface properties of the resulting N-CDs. The ability to tune the emission properties by controlling the synthesis conditions makes these N-CDs highly versatile. rsc.org

Applications in Industrial Materials Science

The combination of a stabilizing triazine ring and a long alkyl chain gives this compound utility in various industrial applications, from stabilizing reactive chemicals to protecting materials from environmental degradation.

Use as Stabilizers in Various Formulations

Diamino-s-triazines are effective stabilizers for various industrial formulations. A closely related compound, 2,4-diamino-6-nonyl-1,3,5-triazine, is explicitly used as a stabilizer for aqueous formaldehyde (B43269) solutions. alzchem.com Formaldehyde, a highly reactive and economically important chemical, tends to polymerize into paraformaldehyde upon standing. The triazine derivative acts as a polymerization inhibitor, likely by reacting with or sequestering impurities that catalyze the polymerization process, thus extending the shelf-life and maintaining the reactivity of the formaldehyde solution. Similarly, 2,4-diamino-6-phenyl-1,3,5-triazine (benzoguanamine) is also used for this purpose. haz-map.com Given the structural similarity, this compound is expected to perform a similar function, with the undecyl group potentially improving its solubility in certain formulations.

Role in Resin and Plastic Production

The 1,3,5-triazine ring is a fundamental component of amino resins, a class of thermosetting polymers. Compounds like melamine (B1676169) and benzoguanamine (B160333) (2,4-diamino-6-phenyl-1,3,5-triazine) are well-known for their use in producing durable and heat-resistant plastics and laminates. haz-map.com These diamino- and triamino-triazines act as cross-linking agents, reacting with formaldehyde to form a rigid, three-dimensional polymer network.

This compound can function as a comonomer in the production of specialized resins. The two amino groups can react with formaldehyde, while the long, non-polar undecyl chain becomes incorporated into the final polymer structure. This imparts internal plasticization and hydrophobicity to the resin, which could be advantageous for applications requiring increased flexibility, moisture resistance, or compatibility with other polymers.

Corrosion Inhibition Properties of Derivatives

Triazine derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly for mild steel in acidic environments. A study on 2,4-diamino-6-methyl-1,3,5-triazine showed an outstanding anti-corrosion performance of 94.6% at a concentration of 10 mM in a hydrochloric acid solution. researchgate.net

The mechanism of inhibition involves the adsorption of the triazine molecules onto the metal surface. The nitrogen atoms in the triazine ring and the amino groups act as adsorption centers, donating lone-pair electrons to the vacant d-orbitals of the iron atoms. This forms a protective film that isolates the metal from the corrosive medium. Derivatives with long alkyl chains, such as this compound, are expected to exhibit enhanced corrosion inhibition. The long undecyl tail would increase the hydrophobicity and the surface area covered by each molecule, creating a more compact and effective barrier against corrosive agents.

Table 2: Corrosion Inhibition Data for a Related Triazine Derivative

| Parameter | Blank Solution (0.5 M HCl) | With 10 mM 2,4-Diamino-6-methyl-1,3,5-triazine |

|---|---|---|

| Corrosion Current Density (i_corr) | 0.51 mA cm⁻² | 0.039 mA cm⁻² |

| Inhibition Efficiency | - | 94.6% |

| Adsorption Isotherm | N/A | Langmuir |

Data sourced from a study on 2,4-diamino-6-methyl-1,3,5-triazine on mild steel. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Waterborne Polyurethane |

| Ureido-pyrimidinone (UPy) |

| Nitrogen-doped Carbon Dots (N-CDs) |

| 2,4-Diamino-6-nonyl-1,3,5-triazine |

| Formaldehyde |

| Paraformaldehyde |

| 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine) |

| Melamine |

| 2,4-Diamino-6-methyl-1,3,5-triazine |

| Hydrochloric Acid |

Lubricity Improvement in Base Oils

While specific tribological studies on this compound are not extensively documented in publicly available research, its structure is highly characteristic of an organic friction modifier (OFM). OFMs are polar molecules added to lubricants to minimize friction and wear in light surface contact, also known as the boundary lubrication regime. machinerylubrication.com

The mechanism of action for such molecules involves the polar head group attaching to metal surfaces, while the oil-soluble, non-polar tail extends into the lubricant. machinerylubrication.commdpi.com This orientation creates a protective, carpet-like film of self-assembled molecules on the metal surfaces. stle.org When these surfaces come into contact, the molecular layer provides a cushioning effect, reducing direct metal-to-metal interaction and lowering the coefficient of friction. machinerylubrication.com

The this compound molecule fits this model perfectly:

Polar Head: The 1,3,5-triazine-2,4-diamine (B193344) group is rich in nitrogen atoms, rendering it polar and capable of adsorbing onto metallic surfaces.

Non-Polar Tail: The long C11 alkyl chain (undecyl group) is non-polar and ensures solubility in hydrocarbon-based oils (lipophilicity).

Research on other triazine derivatives has demonstrated their effectiveness as antiwear and extreme pressure additives in lubricants like poly-alpha olefin (PAO). researchgate.net These related compounds are known to form a deposition film on friction surfaces through tribochemical reactions, protecting the metal from wear. researchgate.net Given its analogous structure, this compound is expected to exhibit similar friction-modifying properties, although empirical data is required for confirmation.

Development of Ultraviolet Light Absorbers

Triazine derivatives are a prominent class of ultraviolet (UV) absorbers used to protect polymers, coatings, and textiles from the degrading effects of sunlight. longchangchemical.com High-performance triazine UV absorbers, particularly hydroxyphenyl triazines (HPTs), are noted for their exceptional photostability and thermal stability. longchangchemical.com They function by absorbing harmful UV radiation and dissipating it as harmless thermal energy. researchgate.net

While this compound is not a hydroxyphenyl triazine, its core triazine structure is relevant. Structurally similar compounds, such as substituted melamines (1,3,5-triazine-2,4,6-triamines), have been used in conjunction with traditional UV absorbers to enhance the light stability of resins like rigid PVC. google.com In such systems, the melamine derivative can act as a stabilizer, providing a synergistic effect that improves performance beyond what either component could achieve alone. google.com Although the subject compound itself may not be a primary UV absorber, its triazine-diamine structure suggests potential as a co-stabilizer in polymer formulations. Further research would be needed to characterize its specific UV absorption spectrum and efficacy.

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov Their high surface area, tunable porosity, and exceptional stability make them promising materials for various applications.

Triazine Units as Building Blocks for COF Synthesis

The 1,3,5-triazine ring is a highly valuable building block in the synthesis of COFs. acs.org Its planar, C3-symmetric, and electron-deficient nature makes it an ideal node for creating stable, porous, two-dimensional or three-dimensional networks. nih.govacs.org The nitrogen atoms within the triazine ring enhance the chemical and thermal stability of the resulting framework. acs.orgnih.gov

Molecules containing a triazine core and reactive functional groups can serve as monomers for COF synthesis. For instance, melamine (a triamino-triazine) can be condensed with aldehydes to form robust frameworks. nih.govnih.govresearchgate.net Similarly, this compound possesses two reactive amino groups (-NH2) that could undergo condensation reactions with aldehyde-functionalized linkers to form imine-based COFs. researchgate.net The undecyl group would project into the pores of the framework, potentially modifying the surface chemistry and hydrophobicity of the material. While COFs have not been explicitly synthesized from this specific diamine in the reviewed literature, its structure makes it a viable candidate for creating novel functional frameworks.

Gas Adsorption and Separation Properties (e.g., CO2 Capture)

Triazine-based COFs are particularly effective for carbon dioxide (CO2) capture and separation. mdpi.comacs.orgrsc.org The high density of nitrogen atoms in the triazine rings creates a nitrogen-rich framework with a strong affinity for CO2 molecules, leading to high adsorption capacity and selectivity over other gases like nitrogen (N2) and methane (B114726) (CH4). acs.orgrsc.orgacs.org

The performance of these materials is dictated by their specific surface area, pore size, and the chemical nature of the framework. acs.orgnih.gov By selecting different building blocks, scientists can tune these properties to optimize gas separation performance. Although no COFs have been synthesized using this compound, the performance of other triazine-based COFs illustrates the potential of this material class for CO2 capture.

The table below presents data for several exemplary triazine-based COFs, demonstrating their CO2 adsorption capabilities.

| COF Name | BET Surface Area (m²/g) | CO₂ Uptake | Conditions | Reference |

|---|---|---|---|---|

| CTF-1 | Up to 1460 | 1.32 mmol/g | 298 K, 1 bar | mdpi.commdpi.com |

| PCTF-4 | 1404 | 20.5 wt% (4.66 mmol/g) | 273 K, 1 bar | rsc.org |

| cCTF | Up to 1247 | 133 mg/g (3.02 mmol/g) | 273 K, 1 bar | acs.org |

| COFZ1 | N/A | 24.21 cm³/g (1.08 mmol/g) | 273 K, 1 bar | nih.govacs.org |

Should a COF be developed from this compound, it would be expected to exhibit favorable CO2 adsorption properties due to its triazine core, with the undecyl chains potentially providing unique selectivity or modulating the material's interaction with moisture.

Future Research Directions and Translational Perspectives

Design and Development of Novel Therapeutic Agents with Enhanced Efficacy and Selectivity

The 1,3,5-triazine (B166579) core is present in several approved drugs and numerous clinical candidates. nih.gov Research into structurally related 6,N²-diaryl-1,3,5-triazine-2,4-diamines has identified compounds with potent and selective anticancer activity, particularly against triple-negative breast cancer cells (MDA-MB231). nih.govrsc.org These studies have successfully used quantitative structure-activity relationship (QSAR) models to guide the design of new analogs with improved potency. nih.govnih.govrsc.org

Future work on 6-Undecyl-1,3,5-triazine-2,4-diamine could involve creating a library of derivatives by modifying the amino groups or the undecyl chain. These new compounds could be screened against various cancer cell lines and other disease targets. For instance, studies on other 2,4-diamino-1,3,5-triazines have shown inhibitory activity against protein kinases such as PIM1, which are involved in immune and inflammatory responses. ijpras.com The long undecyl chain might be exploited to enhance membrane interaction or target specific protein pockets.

Table 1: Antiproliferative Activity of Selected 6,N²-diaryl-1,3,5-triazine-2,4-diamine Analogs Against MDA-MB231 Breast Cancer Cells This table presents data for analogs of the core triazine structure to illustrate the therapeutic potential that could be explored for this compound derivatives.

| Compound | Substituents | GI₅₀ (nM) | Source |

|---|---|---|---|

| Analog A | para-methyl on ring B, chloro on ring A | 1 | nih.govrsc.org |

| Analog B | 3,4,5-trimethoxyphenyl on ring A | Varies (nM to µM range) | nih.gov |

| Analog C | Inhibitor of PIM1 Kinase | 1.18 µg/mL (IC₅₀) | ijpras.com |

Exploration of Undiscovered Biological Pathways and Mechanisms of Action

The biological activities of 1,3,5-triazine derivatives are diverse, ranging from anticancer and antimalarial to anti-inflammatory effects. mdpi.comresearchgate.netmmv.org While some mechanisms are known, such as the inhibition of dihydrofolate reductase (DHFR) in malaria parasites mmv.org or the induction of apoptosis in cancer cells rsc.org, the specific pathways affected by this compound are yet to be discovered.

Future research should focus on target deconvolution and mechanism-of-action studies. This could involve:

Proteomic and Genomic Screening: To identify protein binding partners and affected cellular pathways.

Enzymatic Assays: To test for inhibition of key enzymes implicated in diseases, such as various kinases, carbonic anhydrases, or DNA topoisomerase IIα, which have been shown to be targets for other N²,6-substituted 1,3,5-triazine-2,4-diamines. researchgate.netnih.gov

Structural Biology: Using X-ray crystallography to understand how the molecule binds to its biological targets, which can inform the design of more selective agents. rsc.org

Investigating the role of the undecyl chain in membrane affinity and its influence on targeting membrane-bound proteins would be a particularly novel area of exploration.

Innovation in Advanced Materials Design and Functionalization for Diverse Applications

The 2,4-diamino-1,3,5-triazine moiety is well-known for its ability to form robust, multiple hydrogen-bond arrays, similar to the well-studied melamine (B1676169). researchgate.net This self-assembly property is a cornerstone of supramolecular chemistry. The presence of the long undecyl tail in this compound introduces amphiphilic character, opening up possibilities in materials science.

Future research could explore its use in:

Self-Assembled Monolayers (SAMs): On various surfaces to modify their properties, such as hydrophobicity or biocompatibility.

Liquid Crystals: The rod-like shape of the molecule could lead to the formation of liquid crystalline phases with interesting optical or electronic properties.

Functional Gels: The compound could act as a low molecular weight gelator, forming supramolecular gels in organic solvents for applications in controlled release or catalysis.

Optoelectronic Materials: The 1,3,5-triazine ring has been investigated for its optoelectronic and electrochemical properties, suggesting potential applications in organic electronics. chim.it

Advancement of Green Chemistry Principles and Sustainable Synthesis Methodologies

The synthesis of 2,4-diamino-1,3,5-triazines has benefited significantly from green chemistry approaches. mdpi.com Microwave-assisted synthesis, in particular, has emerged as a superior method compared to conventional heating. researchgate.netchim.itresearchgate.net These methods often involve the reaction of dicyandiamide (B1669379) or cyanoguanidine with nitriles, offering high yields in short reaction times and frequently under solvent-free conditions. rsc.orgchim.itresearchgate.net

For this compound, future research should aim to develop and optimize a green synthesis protocol. This would likely involve adapting the microwave-assisted reaction between cyanoguanidine and lauronitrile (the nitrile corresponding to the undecyl group). The advantages include reduced energy consumption, minimal use of hazardous solvents, and simpler purification procedures. rsc.orgresearchgate.net